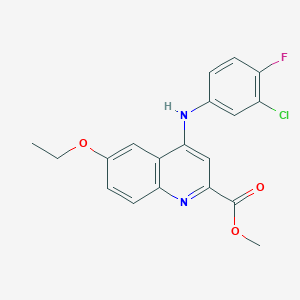

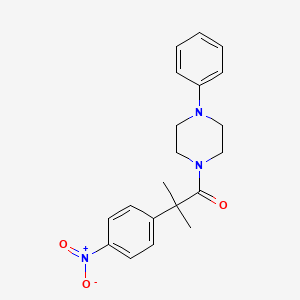

![molecular formula C24H24N4O4S B2400519 2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 888430-40-8](/img/structure/B2400519.png)

2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Thiophene Analogues in Carcinogenicity Studies

Studies on thiophene analogues of carcinogens like benzidine and 4-aminobiphenyl offer insights into the carcinogenic potential of structurally related compounds. These analogues have been synthesized and evaluated for potential carcinogenicity, utilizing assays such as the Salmonella reverse-mutation assay and cell-transformation assay. The findings suggest a nuanced understanding of the potential carcinogenicity of these compounds, emphasizing the importance of in vitro predictions for new, structurally novel compounds (Ashby et al., 1978).

Biological Effects of Acetamide and Derivatives

Another domain of interest involves the biological effects of compounds like acetamide and its derivatives. A comprehensive review of these compounds outlines their commercial importance and the varied biological responses they elicit, including their toxicological profiles. This review highlights the need for updated information on these substances due to their continued relevance in scientific research (Kennedy, 2001).

Synthesis and Applications of Pyrimidoquinolines

Research on the synthesis of pyrimidoquinolines and their thio analogues, starting from barbituric acid derivatives, demonstrates the potential of these compounds in generating biologically active molecules. These studies not only provide a pathway to new derivatives but also highlight the therapeutic importance of such compounds, reflecting on the ongoing interest in synthesizing and studying heterocyclic compounds for various applications (Nandha Kumar et al., 2001).

Advanced Oxidation Processes for Compound Degradation

Advanced oxidation processes (AOPs) are explored for the degradation of compounds like acetaminophen, highlighting the generation of by-products and their biotoxicity. Such studies are crucial for understanding the environmental impact of pharmaceutical compounds and their derivatives. The research emphasizes the need for effective degradation methods to mitigate potential ecological threats posed by these substances (Qutob et al., 2022).

Mechanism of Action

Target of Action

The primary target of this compound is the S1P1 receptor . The S1P1 receptor is a G protein-coupled receptor that plays a crucial role in regulating cellular responses to the bioactive lipid sphingosine-1-phosphate.

Mode of Action

This compound acts as an agonist of the S1P1 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. By binding to the S1P1 receptor, this compound initiates a series of biochemical reactions within the cell.

Result of Action

The activation of the S1P1 receptor by this compound can have various molecular and cellular effects. For instance, it can modulate immune response and inflammation, which may be beneficial in the treatment of autoimmune and inflammatory disorders .

Future Directions

properties

IUPAC Name |

2-[[3-(2-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O4S/c1-31-19-11-5-4-10-18(19)28-23(30)22-21(16-8-2-3-9-17(16)26-22)27-24(28)33-14-20(29)25-13-15-7-6-12-32-15/h2-5,8-11,15,26H,6-7,12-14H2,1H3,(H,25,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHOQODMKRYZLCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NCC5CCCO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3-Fluorophenyl)methoxy]-2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2400436.png)

![3-{2-[(3-Methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2400437.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-methyl-3-nitrobenzamide](/img/structure/B2400438.png)

![7-ethyl-3-methyl-8-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2400442.png)

![Methyl 5-fluorosulfonylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B2400450.png)

![6-Chloro-2-(4-chlorophenyl)-3-{[4-(2-fluorophenyl)piperazino]methyl}imidazo[1,2-a]pyridine](/img/structure/B2400453.png)

![7-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2400457.png)

![6-(1,4-Diazepan-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2400458.png)